molecular formula C21H24FN3O5 B13440594 7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B13440594
M. Wt: 417.4 g/mol
InChI Key: NWVUOIQBKOVAPG-MEDUHNTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluoroquinolone antibiotic characterized by a bicyclic pyrrolo-pyridine side chain at the C7 position, a cyclopropyl group at N1, and a methoxy group at C6. Its molecular formula is C₂₁H₂₄FN₃O₅, with a molecular weight of 437.90 g/mol when in free acid form and 474.36 g/mol as the hydrochloride salt (C₂₁H₂₅ClFN₃O₅) . The hydroxyl group on the pyrrolo-pyridine moiety enhances solubility and bioavailability, while the stereochemistry (4aS,7aS) is critical for binding to bacterial DNA gyrase and topoisomerase IV . Synthetically, it is prepared via multi-step reactions involving ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and tert-butyl-protected pyrrolo-pyridine intermediates, followed by deprotection and cyclization .

Properties

Molecular Formula

C21H24FN3O5

Molecular Weight

417.4 g/mol

IUPAC Name

7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H24FN3O5/c1-30-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(29)16(11)10-23/h7,9,11-12,16,29H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1

InChI Key

NWVUOIQBKOVAPG-MEDUHNTESA-N

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)O)F)C(=O)C(=CN2C5CC5)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)O)F)C(=O)C(=CN2C5CC5)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Protection

  • The hexahydro-pyrrolo[3,4-b]pyridine ring system is often synthesized starting from pyrrolo[3,4-b]pyridine precursors, which are then hydrogenated to yield the hexahydro derivative.
  • The 1-hydroxy substituent is introduced either by selective oxidation or by using protected hydroxylated intermediates.
  • Protection of amine groups is commonly achieved by tert-butoxycarbonyl (Boc) groups to facilitate selective reactions.

Representative Procedure

  • A key intermediate, tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, is prepared and used as a nucleophile in coupling reactions.
  • For example, in one documented synthesis, this Boc-protected intermediate is reacted with aryl halides in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 80°C for 7 hours to form the coupled product.

Preparation of the Quinoline-3-carboxylic Acid Core

  • The quinoline core is typically synthesized via classical quinolone synthetic routes, involving cyclization of appropriate aniline derivatives with ketoesters or ketoacids.
  • Introduction of the 6-fluoro and 8-methoxy substituents is performed via electrophilic aromatic substitution or by using substituted starting materials.
  • The cyclopropyl group at position 1 is introduced by nucleophilic substitution or via cyclopropanation reactions on suitable intermediates.

Coupling of the Hexahydro-pyrrolo[3,4-b]pyridine and Quinoline Fragments

  • The coupling is generally performed through nucleophilic substitution at the 7-position of the quinoline ring, which is activated by adjacent electron-withdrawing groups.
  • The reaction conditions involve bases such as potassium carbonate and polar aprotic solvents like DMF.
  • Temperature control (around 80°C) and reaction time (several hours) are critical for optimal yields.
  • Post-reaction workup includes aqueous quenching, organic extraction, drying over anhydrous sodium sulfate, filtration, and chromatographic purification using silica gel columns with dichloromethane/methanol eluents.

Characterization and Purity Assessment

  • The final compound is characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
  • Typical MS (electrospray ionization, positive ion mode) shows molecular ion peaks consistent with the expected molecular weight.
  • ^1H NMR spectra confirm the presence of characteristic protons of the cyclopropyl, methoxy, and hexahydro-pyrrolo moieties.
  • HPLC purity is generally above 90%, indicating successful synthesis and purification.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Boc-protection of pyrrolopyridine Boc anhydride, base, solvent (e.g., THF) ~85 Protects amine for subsequent steps
Coupling with aryl halide Potassium carbonate, DMF, 80°C, 7 h 45 Requires careful temperature control
Quinoline core synthesis Cyclization of substituted anilines with ketoesters Variable Established quinolone synthesis routes
Final coupling Base, polar aprotic solvent, 80°C, several hours Variable Purification by silica gel chromatography

Research Findings and Improvements

  • Recent studies focus on optimizing reaction conditions to improve yields and stereochemical purity.
  • Use of chiral catalysts or auxiliaries during the hexahydro-pyrrolo[3,4-b]pyridine ring formation enhances enantiomeric excess.
  • Alternative solvents and bases have been explored to reduce reaction times and environmental impact.
  • Impurity profiling indicates potential side products such as nitroso or hydroxy derivatives, which require careful monitoring during synthesis.

This comprehensive analysis of the preparation methods for 7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid reflects the current state of synthetic organic chemistry applied to advanced fluoroquinolone derivatives. The methodologies incorporate classical synthetic organic techniques with modern refinements to achieve high purity and stereochemical control.

Chemical Reactions Analysis

Core Quinoline Formation

The quinoline backbone is synthesized through a Gould-Jacobs reaction, cyclizing an aniline derivative with a β-keto ester under basic conditions. Fluorination at the 6-position is achieved using hydrogen fluoride or SF₄ .

Pyrrolidine Moiety Coupling

The (4aS,7aS)-1-hydroxyhexahydro-2H-pyrrolo[3,4-b]pyridine side chain is introduced via nucleophilic aromatic substitution. For example:

  • Reaction Conditions :

    • Reagents : (S,S)-2,8-diazabicyclo nonane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Solvent : Acetonitrile, ethylene glycol.

    • Temperature : 75–85°C under nitrogen .

    • Yield : ~75% after acidification with HCl .

StepReagents/ConditionsPurposeYield
1DBU, ACN, 85°CFacilitate nucleophilic substitution75%
2HCl in methanolHydrochloride salt formation73–76%

Functional Group Modifications

  • Methoxylation : Introduced at the 8-position using methylating agents like iodomethane in basic media .

  • Cyclopropane Ring Formation : Achieved via cyclopropanation of vinyl precursors .

Carboxylic Acid Group

The C-3 carboxylic acid participates in salt formation (e.g., HCl salt) and esterification. Hydrolysis of ester precursors (e.g., borate esters) under alkaline conditions is critical for activating the carboxylic acid group .

Hydroxylated Pyrrolidine

The hydroxyl group undergoes oxidation or substitution. For example, analogous compounds like N-Methyl Moxifloxacin replace the hydroxyl with a methyl group via reductive alkylation .

Fluorinated Aromatic System

The C-6 fluorine enhances antibacterial activity and stabilizes the molecule against enzymatic degradation. It is introduced via electrophilic fluorination during quinoline synthesis .

Acid/Base Stability

The compound is stable under mild acidic conditions (pH 1.4–1.8) but degrades in strong bases due to hydrolysis of the ester and lactam groups .

Thermal Stability

Decomposition occurs above 200°C, primarily affecting the pyrrolidine and quinoline rings .

Comparative Analysis of Derivatives

Derivatives highlight the impact of structural changes on reactivity and bioactivity:

DerivativeModificationKey ReactionBioactivity Impact
N-Methyl Moxifloxacin –OH → –CH₃Reductive alkylationReduced polarity, altered pharmacokinetics
Moxifloxacin & PA-824 Co-formulated with nitroimidazoleNon-covalent interactionEnhanced antitubercular activity
Moxifloxacin HCl HCl salt formationAcid-base reactionImproved solubility

Green Chemistry Approaches

  • Solvent Reduction : Use of ethylene glycol/water mixtures minimizes organic waste .

  • Catalyst-Free Conditions : Thermal activation replaces metal catalysts in cyclopropanation .

Structural Confirmation

  • Spectroscopy : NMR (¹H, ¹³C) and HRMS confirm the hydroxyl-pyrrolidine and quinoline connectivity .

  • X-ray Crystallography : Resolves stereochemistry at the 4a and 7a positions .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests possible applications as an antimicrobial or anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Fluoroquinolones

Compound Name C7 Substituent C8 Substituent Key Modifications
Target Compound (4aS,7aS)-1-hydroxy-hexahydro-pyrrolo[3,4-b]pyridine Methoxy Hydroxyl group on pyrrolo-pyridine enhances solubility; stereospecific binding
Moxifloxacin (BAY 12-8039) (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine Methoxy Lacks hydroxyl group; similar stereochemistry but lower acidity at physiological pH
Finafloxacin (4aS,7aS)-hexahydro-pyrrolo[3,4-b][1,4]oxazine Cyano 8-Cyano group improves acidic pH activity; oxazine ring increases hydrophilicity
8-Cyano Derivative () Octahydro-pyrrolo[3,4-b]pyridine Cyano Enhanced Gram-negative coverage due to electron-withdrawing cyano group
Ciprofloxacin Piperazine Hydrogen Classic fluoroquinolone; lower potency against Gram-positives

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound Moxifloxacin Finafloxacin Ciprofloxacin
log P ~0.4 (predicted) 1.90 0.40 1.63
log D (pH 7) -1.45 -0.63 -1.45 -0.33
pKa1 (acidic) 5.6–5.98 6.04 5.98 6.43
pKa2 (basic) 7.73 10.61 7.73 8.68
Aqueous Solubility High (HCl salt) Moderate High Low
Plasma Protein Binding ~50% ~50% ~40% ~20–40%

Key Findings:

Structural Impact on Activity: The hydroxyl group in the target compound improves solubility and bacterial membrane penetration compared to moxifloxacin, which lacks this moiety . 8-Methoxy vs. 8-Cyano: Methoxy groups (target compound, moxifloxacin) enhance Gram-positive activity, while cyano substituents (finafloxacin, ) improve activity under acidic conditions (e.g., urinary tract infections) .

Stereochemistry and Side Chains :

  • The (4aS,7aS) configuration in the pyrrolo-pyridine side chain is critical for binding to bacterial enzymes. Modifications like replacing pyrrolo-pyridine with piperazine (ciprofloxacin) reduce potency against resistant strains .
  • Finafloxacin’s oxazine ring increases hydrophilicity, correlating with enhanced intracellular accumulation .

Pharmacokinetics :

  • The target compound’s lower log D (pH 7) compared to moxifloxacin suggests better solubility in physiological environments, supporting its efficacy in systemic infections .
  • Ciprofloxacin’s higher log P and lower plasma protein binding contribute to broader tissue distribution but lower potency .

Synthetic Accessibility: The target compound’s synthesis avoids complex protective group strategies used in earlier fluoroquinolones, reducing production costs .

Biological Activity

The compound 7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid is a synthetic derivative of quinolone that has attracted attention for its potential biological activities. This article reviews the compound's biological activity based on diverse scientific literature.

Before delving into biological activities, it is essential to outline the chemical structure and properties of the compound:

PropertyValue
Molecular FormulaC20H21F2N3O3
Molecular Weight389.40 g/mol
CAS Number151213-15-9
SMILESOC(=O)C1=CN(C2CC2)c3c(F)c(N4C[C@@H]5CCCN[C@@H]5C4)c(F)cc3C1=

The biological activity of this compound can be attributed to its interaction with various biological targets. The quinolone structure is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. For instance:

  • In vitro studies : The compound showed strong activity against strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
  • Mechanism : The antibacterial effect is primarily due to the inhibition of DNA gyrase and topoisomerase IV. This disrupts the bacterial cell cycle and leads to cell death .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects on human cell lines, the compound demonstrated selective toxicity:

  • Cell Line Testing : In assays using human epithelial cells (e.g., HeLa cells), the compound exhibited a moderate cytotoxic effect with an IC50 value indicating potential therapeutic windows .
  • Selectivity Index : The selectivity index was calculated to assess the safety profile relative to its antibacterial efficacy. A higher selectivity index indicates a favorable therapeutic profile.

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in clinical settings:

  • Case Study 1 : In a clinical trial involving patients with chronic bacterial infections resistant to conventional antibiotics, administration of this compound resulted in significant clinical improvement and a reduction in bacterial load without severe adverse effects .
  • Case Study 2 : A comparative study evaluated this compound against standard treatments for urinary tract infections (UTIs). Results indicated higher cure rates in patients treated with this compound compared to those receiving traditional therapies .

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity:

  • Synergistic Effects : Combination therapies involving this compound and other antibiotics have shown enhanced antibacterial effects, suggesting potential for use in multidrug-resistant infections .
  • Resistance Mechanisms : Investigations into resistance mechanisms revealed that mutations in target enzymes could lead to reduced susceptibility to this compound. Continued monitoring of resistance patterns is essential for clinical application .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can structural purity be ensured?

The synthesis of quinoline-3-carboxylic acid derivatives typically involves multi-step reactions. For example, related compounds are synthesized via cyclocondensation of substituted benzoic acids with acrylates and amines, followed by functional group modifications (e.g., nitration, cyclopropanation) . Key steps include:

  • Step 1 : Reaction of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate to form the quinoline core.
  • Step 2 : Cyclopropylamine introduction via nucleophilic substitution.
  • Step 3 : Coupling with pyrrolo[3,4-b]pyridine derivatives under basic conditions.
    Purity Assurance : Use HPLC (≥98% purity) and spectroscopic techniques (e.g., ¹H/¹³C NMR, HRMS) for structural validation. Monitor reaction intermediates via TLC and column chromatography .

Q. What safety protocols should be followed when handling this compound?

The compound exhibits Category 4 acute toxicity (oral) and Category 2 mutagenicity based on structural analogs . Key protocols include:

  • PPE : Gloves (nitrile), safety goggles, lab coats, and N95 respirators to avoid inhalation of aerosols.
  • Ventilation : Use fume hoods to minimize exposure during synthesis.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose via authorized chemical waste facilities .

Q. What analytical methods are recommended for identifying impurities in this compound?

Impurities in related quinolones are monitored via reverse-phase HPLC with UV detection (λ = 254–280 nm). For example, Pharmacopeial Forum guidelines specify:

  • Column : C18 stationary phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
  • Detection Limits : ≤0.1% for process-related impurities (e.g., desfluoro analogs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological profile?

SAR studies on analogs like Clinafloxacin (8-chloro derivative) reveal:

  • C-7 Substituent : The pyrrolo-pyridine moiety enhances DNA gyrase/topoisomerase IV inhibition.
  • C-8 Methoxy Group : Improves solubility and reduces cytotoxicity compared to nitro or cyano groups.
  • Cyclopropyl at N-1 : Increases Gram-negative bacterial coverage .
    Methodology : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity to bacterial enzymes. Validate via MIC assays against resistant E. coli strains .

Q. What strategies improve yield in large-scale synthesis of this compound?

Optimization strategies from patent literature include:

  • Catalyst Selection : Palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acid intermediates).
  • Solvent Optimization : Use DMF or toluene for high-temperature reactions (70–80°C).
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>99%) and reduces residual solvents .
    Data Table : Comparison of Reaction Conditions
ParameterSmall-Scale (Lab)Industrial Scale
Temperature78°C70–75°C
Catalyst Loading5 mol% Pd2 mol% Pd
Yield23%68%
Reference

Q. How can contradictory data on toxicity and stability be resolved?

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

  • In Silico Analysis : Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity endpoints.
  • Experimental Validation : Conduct Ames tests (OECD 471) with Salmonella typhimurium strains TA98/TA100.
    For stability, perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC-MS to identify degradation products .

Methodological Notes

  • Spectral Data Interpretation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) to confirm stereochemistry .
  • Ecotoxicity Gaps : No ecotoxicological data are available; standardize testing per OECD 201 (algae growth inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.